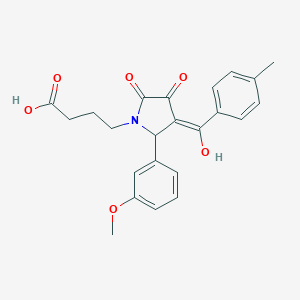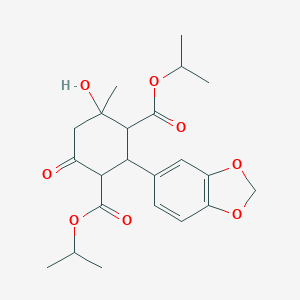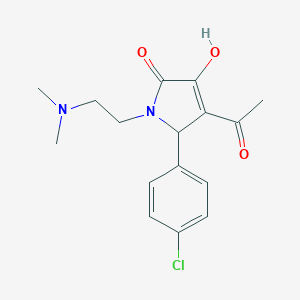![molecular formula C24H23Cl2N3O2S B282579 N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a small molecule that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as imidazolium salts and has been shown to have anticancer activity in various types of cancer cells.
Wirkmechanismus
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces apoptosis, which is a form of programmed cell death that eliminates cancer cells. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of HDACs, which leads to changes in gene expression that contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have relatively low toxicity in animal models. However, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has not been extensively studied in human clinical trials, which limits its potential use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One potential direction is to study its effects in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to study its effects in different types of cancer cells and animal models. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in humans, which will be necessary for its potential use in cancer treatment.
Synthesemethoden
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,6-dichlorobenzaldehyde with glycine to form an imine intermediate, which is then reduced to form the corresponding amine. This amine is then reacted with cyclohexyl isocyanate to form the final product, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various types of cancer cells, including breast, prostate, and lung cancer cells. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
Molekularformel |
C24H23Cl2N3O2S |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(4Z)-4-[(2,6-dichlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23Cl2N3O2S/c25-19-12-7-13-20(26)18(19)14-21-23(31)29(17-10-5-2-6-11-17)24(28-21)32-15-22(30)27-16-8-3-1-4-9-16/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,27,30)/b21-14- |
InChI-Schlüssel |
AKSFBXZOFBQGOZ-STZFKDTASA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)CSC2=N/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)N2C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)


![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)